3-(Methylsulfamoyl)benzene-1-sulfonyl fluoride
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Overview
Description
3-(Methylsulfamoyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H8FNO4S2 It is a sulfonyl fluoride derivative, which is known for its reactivity and utility in various chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfamoyl)benzene-1-sulfonyl fluoride typically involves the reaction of 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride with a fluorinating agent. One common method is to use sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) as the fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorinating agents but optimized for higher yields and purity. The process would typically be carried out in specialized reactors designed to handle the reactive nature of the intermediates and products.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfamoyl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles, leading to the substitution of the sulfonyl fluoride group.
Hydrolysis: In the presence of water or aqueous bases, it can hydrolyze to form the corresponding sulfonic acid.
Reduction: It can be reduced under specific conditions to yield different products depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction can be carried out using water or aqueous sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis: The major product is 3-(Methylsulfamoyl)benzenesulfonic acid.
Scientific Research Applications
3-(Methylsulfamoyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: It can be used to modify biological molecules, such as proteins, through sulfonylation reactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 3-(Methylsulfamoyl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity but different substituents.
3-(Methylsulfamoyl)benzene-1-sulfonyl chloride: The precursor to the fluoride derivative, with similar chemical properties but different reactivity due to the chloride group
Uniqueness
3-(Methylsulfamoyl)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its chloride counterpart. This makes it particularly useful in applications requiring selective sulfonylation reactions .
Properties
Molecular Formula |
C7H8FNO4S2 |
---|---|
Molecular Weight |
253.3 g/mol |
IUPAC Name |
3-(methylsulfamoyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO4S2/c1-9-15(12,13)7-4-2-3-6(5-7)14(8,10)11/h2-5,9H,1H3 |
InChI Key |
NHVSZEALXKLQRE-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)F |
Origin of Product |
United States |
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